3-Fluorophenanthrene

NMR spectroscopy structural confirmation quality control

Co-elution of internal standards with native PAHs compromises quantitative accuracy in EPA Method 610 and ISO 22959 analyses. 3-Fluorophenanthrene resolves this through position-defined fluorine substitution at the 3-position, ensuring isomer-specific HPLC retention and complete resolution from phenanthrene. • Isomer-specific ¹H, ¹³C, and ¹⁹F NMR signatures enable unambiguous batch identity verification • HPLC retention time proven isomer-specific - eliminates co-elution and quantification bias • Bay-region fluorine enables sharp Shpol'skii 0-0 transition lines at cryogenic temperatures

Molecular Formula C14H9F
Molecular Weight 196.22 g/mol
CAS No. 440-40-4
Cat. No. B1363123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenanthrene
CAS440-40-4
Molecular FormulaC14H9F
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)F
InChIInChI=1S/C14H9F/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
InChIKeyDUSQHUWREPHMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorophenanthrene Identity and Structural Baseline


3-Fluorophenanthrene is a monofluorinated polycyclic aromatic hydrocarbon (F-PAH) with the molecular formula C₁₄H₉F and a molecular weight of 196.22 g·mol⁻¹ [1]. As a derivative of phenanthrene featuring a single fluorine atom substituted at the 3‑position, it retains the tricyclic, non‑linear aromatic scaffold characteristic of its parent hydrocarbon while exhibiting altered electronic and spectroscopic properties due to the strong electron‑withdrawing effect and permanent dipole moment introduced by fluorine [2]. The compound is primarily employed as a reference standard, internal standard, or mechanistic probe in environmental analytical chemistry, toxicology, and spectroscopic method development, where its close physicochemical resemblance to parent PAHs—yet distinguishable spectral signatures—makes it uniquely suited for demanding trace‑level applications [3].

Regioisomer-confirmed F-PAH standard with documented 19F and 1H NMR fingerprints for identity QC.
Isomer-specific chromatographic behavior supports internal standard use in EPA/ISO PAH methods.
Research probe for environmental, toxicological, and OLED applications where regioisomeric purity and spectral reproducibility are critical.

Why Generic Substitution of 3-Fluorophenanthrene Fails


Although monofluorinated phenanthrenes share the same core PAH structure, their analytical utility is exquisitely sensitive to the position of fluorine substitution. NMR spectroscopy demonstrates that the 3‑fluoro, 2‑fluoro, and 9‑fluoro isomers each exhibit distinct ¹H, ¹³C, and ¹⁹F chemical shift patterns as well as unique scalar coupling networks (J‑couplings) that preclude interchangeability in identification or quantification workflows [1]. In reversed‑phase liquid chromatography, retention times of fluorinated PAHs are strongly governed by the substitution pattern, not merely by the presence of fluorine; thus, a mixed‑isomer preparation or a different regioisomer cannot serve as an equivalent internal standard without re‑validation [2]. Even subtle geometric perturbations—such as deviations from planarity induced by specific fluorine positions—alter molecular recognition in Shpol’skii spectroscopy and mass‑spectrometric fragmentation pathways, defeating the purpose of using a structurally matched internal standard [3]. For the scientific procurer, these verified performance differences mean that substituting 3‑fluorophenanthrene with any in‑class positional isomer introduces uncharacterized systematic error into validated analytical methods.

NMR fingerprint 19F and 1H chemical shifts and J‑couplings are exquisitely sensitive to fluorine position; 2‑fluoro or 9‑fluoro isomers produce distinct spectral patterns that may compromise identity confirmation.
HPLC retention Retention time shifts with substitution pattern; generic or mixed‑isomer fluorophenanthrene cannot guarantee co‑elution‑free internal standard performance without re‑validation.
Molecular geometry Bay‑region fluorine introduces non‑planarity that affects Shpol’skii line widths, SPE recovery, and chromatographic shape selectivity—properties that planar isomers do not replicate.

Product-Specific Quantitative Differentiation Evidence


19F NMR Chemical Shift for Unambiguous Regioisomer Identification

The ¹⁹F NMR chemical shift of 3‑fluorophenanthrene, measured in CDCl₃, is distinct from those of the 1‑fluoro, 2‑fluoro, and 9‑fluoro isomers. The ¹⁹F nucleus resonates at a position characteristic of a fluorine atom located on the bay‑region carbon (C3) of the phenanthrene scaffold, enabling unambiguous regioisomeric assignment [1]. This contrasts with 2‑fluorophenanthrene, where the fluorine occupies a non‑bay carbon, resulting in a significantly different ¹⁹F chemical shift and altered ¹J(C,F) coupling constants [1].

19F NMR Identity
Head-to-head
Characteristic 19F chemical shift distinct from 1‑, 2‑, and 9‑fluoro isomers; 1J(C,F) coupling differs by ≥10 Hz between bay‑ and non‑bay positions.
Supports unambiguous regioisomer identity QC.
Refer to published spectral tables for exact shifts.
NMR spectroscopy structural confirmation quality control

1H NMR Shift Perturbation Quantifying 3-Fluorine Electronic Effects

The ¹H NMR spectrum of 3‑fluorophenanthrene shows characteristic downfield shifts for protons ortho and peri to the fluorine substituent (H2, H4, and H1) compared to the corresponding protons in unsubstituted phenanthrene, with the magnitude of the shift directly reflecting the through‑bond and through‑space electronic effects of fluorine [1]. The proton at the 4‑position (H4), located peri to the fluorine atom, experiences the largest perturbation due to a combination of steric compression and through‑space deshielding [1]. The complete assignment of ¹H chemical shifts and ¹J(H,C), n J(C,F), and n J(H,F) coupling constants has been reported, enabling direct spectral comparison [1].

1H Shift Perturbation
Head-to-head
H4 proton exhibits downfield shift of ~0.15–0.30 ppm vs phenanthrene; complete 1H and coupling constant assignments available.
Verifies electronic effect pattern and batch spectroscopic integrity.
Tabulated coupling constants support direct spectral comparison.
NMR spectroscopy electronic effects chemical reactivity

HPLC Retention Dependence on Fluorine Substitution Pattern

In reversed‑phase liquid chromatography, the retention times of fluorinated phenanthrenes are dramatically influenced by the position of fluorine substitution. The 3‑fluoro isomer exhibits a retention factor (k) that is markedly higher than that of the parent phenanthrene and differs from those of the 1‑, 2‑, and 9‑fluoro isomers due to differences in molecular dipole moment and length‑to‑breadth (L/B) ratio [1]. A linear correlation between dipole moment and retention factor on monomeric octadecyl‑bonded silica phases has been established [1], and because the 3‑position corresponds to a specific dipole vector orientation, the resulting chromatographic behavior is unique to this regioisomer [1].

HPLC Retention
Class-level
Retention factor (k) strongly dependent on fluorine substitution pattern; linear dipole‑k correlation reported on monomeric ODS phases.
Ensures isomer-specific chromatographic behavior for internal standard use.
Full retention data published in Chromatographia 2004.
HPLC internal standard environmental analysis

Molecular Geometry and Planarity in Bay-Region Fluorinated Isomers

The fluorine atom at the 3‑position resides in the bay region of the phenanthrene skeleton, where steric interaction with the adjacent hydrogen at the 4‑position introduces a measurable deviation from planarity that is not present in isomers bearing fluorine at the 2‑ or 9‑positions (non‑bay sites) [1]. In structurally related fluorinated benzo[c]phenanthrenes and chrysenes, X‑ray crystallographic data have quantified such planarity distortions, and these geometric perturbations directly influence molecular packing, spectroscopic fine structure, and chromatographic recognition [1]. Although X‑ray structures for 3‑fluorophenanthrene itself have not been widely disseminated, the class‑level behavior of bay‑fluorinated PAHs consistently predicts a degree of non‑planarity that distinguishes the 3‑isomer from its planar or near‑planar regioisomers [1].

Molecular Planarity
Class-level
Bay‑region F···H steric crowding induces deviation from planarity; analogous bay‑fluorinated benzochrysene shows F···H distance ~2.055 Å and altered stacking.
Influences SPE recovery, Shpol’skii line widths, and shape selectivity.
Class‑level inference; single‑crystal data for parent compound limited.
molecular shape X‑ray crystallography planarity

Solid-State 19F MAS NMR and Adsorption Behavior on Silica

High‑resolution solid‑state ¹⁹F MAS NMR spectra of 3‑fluorophenanthrene physisorbed on silica 60 show line widths and chemical shift anisotropies that differ from those of 1‑, 2‑, and 9‑fluoroanthracene under identical adsorption conditions [1]. The ¹⁹F line width for 3‑fluorophenanthrene on silica is narrower than that of 9‑fluoroanthracene, reflecting greater molecular mobility on the silica surface, which in turn is attributable to the phenanthrene scaffold’s shape and the position of the fluorine atom [1]. This property is directly relevant to solid‑phase extraction (SPE) method development, where surface mobility governs breakthrough volumes and recovery [1].

19F MAS NMR Adsorption
Context-dependent
Narrower 19F line width on silica 60 vs 9‑fluoroanthracene, indicating higher surface mobility and distinct adsorption behavior.
Directly relevant to SPE method development and recovery reproducibility.
Data from solid‑state MAS NMR on silica; compare with own sorbent conditions.
solid‑state NMR adsorption surface chemistry

Photophysical and Electrochemical Properties for Material Sciences

A series of fluorophenanthrene derivatives, including the 3‑fluoro‑substituted scaffold, exhibit strong fluorescence in the blue region of the visible spectrum upon UV excitation, with quantum yields and electrochemical band gaps that depend on the nature and position of the substituents [1]. Cyclic voltammetry reveals that the 3‑fluoro derivative displays a distinct charge‑transfer interaction owing to its π‑conjugated electronic system, with oxidation and reduction potentials that differ from those of methoxy‑, nitro‑, or other substituent‑bearing phenanthrenes [1]. These measurable optical and electrochemical parameters position 3‑fluorophenanthrene as a specific building block for organic light‑emitting diode (OLED) and advanced material applications, where isomeric or functional‑group substitution would alter the emission color or charge‑transport properties [1].

Photophysical & Electrochemical
Class-level
Strong blue fluorescence; oxidation and reduction potentials distinct from other substituent‑bearing phenanthrenes; emission and bandgap documented in solution.
Defines emission color and charge‑transport properties for OLED research.
Exact maxima and potentials available in C. R. Chim. 2020.
photoluminescence electrochemistry OLED materials

Evidence-Backed Application Scenarios for 3-Fluorophenanthrene


Environmental PAH Analysis as Regioisomerically Pure Internal Standard

In EPA Method 610 and ISO 22959:2007 for determination of PAHs in water, soil, and edible oils, 3‑fluorophenanthrene serves as an ideal internal standard because its ¹⁹F NMR fingerprint allows unequivocal batch identity verification [1], and its HPLC retention time—proven to be isomer‑specific [2]—ensures complete resolution from native phenanthrene and other 3‑ring PAHs. Procurement of the 3‑fluoro regioisomer rather than an unspecified fluorophenanthrene mixture eliminates the risk of co‑elution and quantification bias [2].

Shpol'skii High-Resolution Fluorescence Spectroscopy Probe

Shpol’skii spectroscopy at cryogenic temperatures (≤30 K) requires the internal standard to possess a rigid molecular geometry nearly identical to the analyte. 3‑Fluorophenanthrene’s bay‑region fluorine introduces a controlled deviation from planarity [3] that yields sharp, well‑resolved 0‑0 transition lines closely matching those of the parent PAH, while the ¹⁹F label enables selective detection. The compound’s superior surface mobility on silica, as evidenced by solid‑state ¹⁹F MAS NMR [4], further supports its use in SPE‑based sample clean‑up prior to Shpol’skii analysis.

Mechanistic Toxicology Using Fluorine-Blocked Metabolic Sites

Because the C–F bond is highly resistant to metabolic oxidation, 3‑fluorophenanthrene can be used as a positional probe to block the 3‑position of the phenanthrene scaffold during in vitro or in vivo metabolism studies [5]. The distinct ¹⁹F NMR and mass‑spectrometric signatures of the compound [1] enable tracking of the molecule and its metabolites without interference from endogenous compounds, while the preserved phenanthrene core ensures that toxicokinetic behavior closely parallels that of the parent hydrocarbon.

OLED and Organic Semiconductor Blue-Emitting Building Block

The photophysical characterization of fluorophenanthrenes demonstrates that the 3‑fluoro derivative exhibits strong blue fluorescence with a well‑defined electrochemical band gap suitable for hole‑transport or emissive layers in organic light‑emitting diodes [6]. When procuring for device prototyping, the documented absorption and emission maxima [6] serve as acceptance criteria, and the compound’s defined regioisomeric purity guarantees reproducible device performance that cannot be achieved with mixed‑isomer or uncharacterized fluorophenanthrene batches.

Application
Selection Property
Validation Focus
Environmental PAH Internal Standard
Regioisomer-specific 19F NMR fingerprint; reported isomer‑dependent HPLC retention
Batch identity via 19F NMR; resolution from native phenanthrene and 3‑ring PAHs
Shpol'skii Fluorescence Spectroscopy
Bay‑region planarity deviation; narrow 0‑0 transition lines matching parent PAH
Fluorescence line width; surface mobility and SPE compatibility
Metabolic Blocking Probe
C–F bond resistance to oxidation; distinct 19F / MS signature
Metabolite tracking; comparability of toxicokinetic profiles with parent PAH
OLED Blue‑Emitting Building Block
Strong blue fluorescence; defined electrochemical bandgap
Absorption/emission maxima; charge‑transport reproducibility
Quote Request

Request a Quote for 3-Fluorophenanthrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.